molecular formula C23H18N2 B14499250 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole CAS No. 64677-53-8

2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole

Cat. No.: B14499250
CAS No.: 64677-53-8
M. Wt: 322.4 g/mol
InChI Key: WYJXVVLFSCDVSK-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole typically involves the construction of the pyridine ring from 2-amino-3-substituted indole derivatives or the synthesis of the pyrrole ring via cross-coupling between an appropriately substituted pyridine and aniline derivatives . Another approach involves the condensation of 3-substituted indole-2(3H)-one derivatives and enamines followed by thermal cyclization with ammonium acetate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, leading to various biological effects. For instance, it has been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammatory processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole stands out due to its unique structural features and broader range of biological activities.

Properties

CAS No.

64677-53-8

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

2,4-diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole

InChI

InChI=1S/C23H18N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-14,19,24H,15H2

InChI Key

WYJXVVLFSCDVSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC3=CC=CC=C32)N=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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